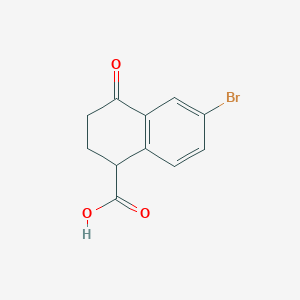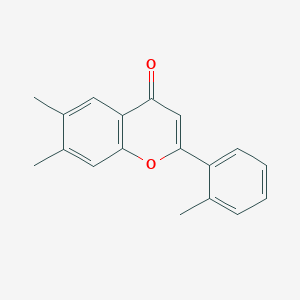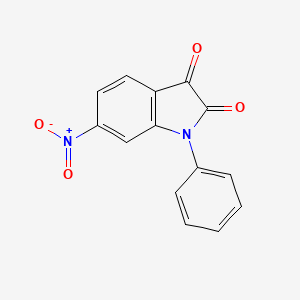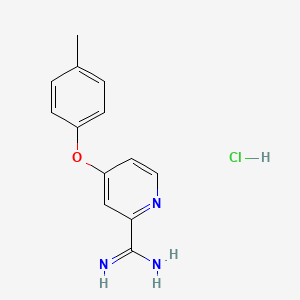
2,4,6,7-Tetrachloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,7-Tetrachloroquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of four chlorine atoms at the 2, 4, 6, and 7 positions on the quinazoline ring. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetrachloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of quinazoline with chlorine gas under controlled conditions to achieve the desired substitution pattern . Another approach involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at specific positions on the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6,7-Tetrachloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield partially or fully dechlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides and dechlorinated quinazoline derivatives .
Aplicaciones Científicas De Investigación
2,4,6,7-Tetrachloroquinazoline has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6,7-Tetrachloroquinazoline involves its interaction with specific molecular targets, leading to various biological effects:
Molecular Targets: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparación Con Compuestos Similares
2,4,6,7-Tetrachloroquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
Propiedades
Fórmula molecular |
C8H2Cl4N2 |
|---|---|
Peso molecular |
267.9 g/mol |
Nombre IUPAC |
2,4,6,7-tetrachloroquinazoline |
InChI |
InChI=1S/C8H2Cl4N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H |
Clave InChI |
VJCVYGADODKKJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


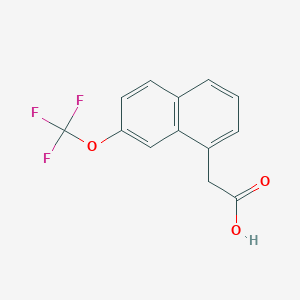

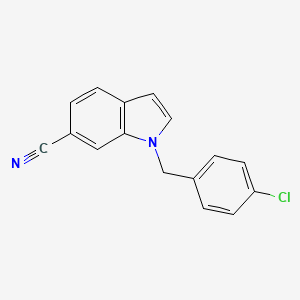





![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)
